Entacapone acid

Übersicht

Beschreibung

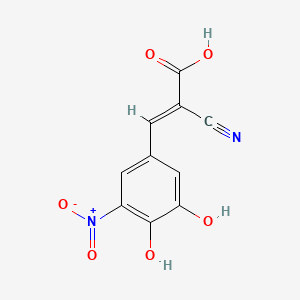

Entacapone acid, known chemically as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa and carbidopa therapy . This compound helps to increase the bioavailability and effectiveness of levodopa by preventing its breakdown in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of entacapone acid involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a catalyst and a solvent . The reaction typically uses piperidine acetate as a catalyst and anhydrous ethanol as the solvent. The process yields a mixture of E and Z isomers, which are then separated and purified .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This includes the use of phase transfer catalysts and two-component solvent systems to improve reaction efficiency and reduce processing time .

Analyse Chemischer Reaktionen

Types of Reactions: Entacapone acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Parkinson's Disease

1. Enhancement of Levodopa Efficacy

Entacapone is predominantly used in conjunction with levodopa and carbidopa to improve motor function in Parkinson's disease patients. Clinical trials have demonstrated that the addition of entacapone significantly increases "on" time (periods when medication is effective) and decreases "off" time (periods when symptoms return) .

- Case Study : In a double-blind, placebo-controlled study, patients receiving entacapone alongside their regular levodopa regimen showed an average increase in "on" time by 1-1.3 hours compared to those on placebo .

2. Impact on Quality of Life

Entacapone has been associated with improvements in various quality-of-life measures among Parkinson's patients. These include enhancements in daily living activities and overall mobility. Notably, patients treated with entacapone reported better scores on the Parkinson's Disease Questionnaire-39 (PDQ-39) and the SF-36 health survey .

Effects on Gut Microbiome

Recent studies have indicated that entacapone may influence gut microbiota composition, which could explain some side effects experienced by patients. Research suggests that entacapone can complex with iron, leading to significant shifts in gut microbiota that may contribute to gastrointestinal discomfort .

- Pilot Study Findings : A pilot study revealed that while entacapone did not affect species richness in the gut microbiome, it significantly altered the composition, impacting bacteria associated with gastrointestinal disorders .

Antioxidant Properties

Emerging research highlights the antioxidant properties of entacapone, suggesting potential applications beyond Parkinson’s disease treatment. Studies indicate that entacapone may scavenge reactive oxygen species more effectively than traditional antioxidants like vitamin C and E . This property opens avenues for exploring its use in treating oxidative stress-related conditions such as cardiovascular diseases and cancer.

- Research Findings : In vitro studies demonstrated that entacapone exhibited potent antioxidant activity against various oxidants, indicating its potential as a therapeutic agent for oxidative stress-induced diseases .

Summary of Applications

Wirkmechanismus

Entacapone acid exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This enzyme is responsible for the methylation and subsequent inactivation of catecholamines, including dopamine . By inhibiting COMT, this compound increases the plasma levels of levodopa, leading to more sustained dopaminergic stimulation in the brain . This results in improved motor function and reduced symptoms in patients with Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Tolcapone: Another COMT inhibitor used in Parkinson’s disease treatment.

Opicapone: A newer COMT inhibitor with a longer duration of action compared to entacapone acid.

Uniqueness of this compound: this compound is unique in its selective and reversible inhibition of peripheral COMT without significant central nervous system penetration . This reduces the risk of central side effects and makes it a safer option for long-term use in combination with levodopa and carbidopa .

Biologische Aktivität

Entacapone, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a significant role in the management of Parkinson's disease (PD). This article delves into its biological activity, including its pharmacodynamics, clinical efficacy, safety profile, and potential side effects, supported by relevant data and research findings.

Entacapone functions primarily by inhibiting COMT, an enzyme responsible for the methylation of catecholamines such as dopamine. By inhibiting this enzyme, entacapone increases the bioavailability of levodopa, a precursor to dopamine, thereby enhancing its therapeutic effects in PD patients. The drug is administered as an adjunct to levodopa and carbidopa therapy, particularly beneficial for patients experiencing the "wearing off" phenomenon associated with levodopa treatment .

Pharmacokinetics

The pharmacokinetic profile of entacapone reveals several key characteristics:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within one hour.

- Bioavailability : Approximately 35%, with high plasma protein binding (about 98%).

- Metabolism : Primarily metabolized in the liver through glucuronidation.

- Elimination Half-Life : Ranges from 30 minutes to 3 hours depending on the species .

Efficacy in Clinical Trials

Entacapone has been evaluated in several clinical trials, demonstrating significant improvements in motor function and quality of life for PD patients. Here are some notable findings:

- Increased 'On' Time : In studies where entacapone was added to levodopa therapy, patients experienced an increase in 'on' time (periods without PD symptoms) and a decrease in 'off' time (periods with symptoms) .

- Unified Parkinson's Disease Rating Scale (UPDRS) : Improvements were noted across various UPDRS scores, indicating enhanced daily living activities and motor functions while having no significant impact on cognitive function scores .

Summary of Clinical Findings

| Study Type | Duration | Participants | Key Findings |

|---|---|---|---|

| Double-blind, Placebo-Controlled | 6 months | Various | Significant increase in 'on' time; reduced 'off' time. |

| Observational Study | Varies | 73 PD patients | Global improvement observed in >85% of patients post-LECIG therapy. |

| Meta-analysis | Multiple | Various | Consistent benefits in quality-of-life measures and motor function. |

Side Effects and Safety Profile

While entacapone is generally well-tolerated, it is associated with several adverse effects:

- Dopaminergic Events : Commonly reported events include dyskinesia and nausea due to increased levodopa effects.

- Non-Dopaminergic Events : Diarrhea, abdominal pain, constipation, and urine discoloration are frequently observed side effects .

Reported Adverse Events

| Event Type | Frequency (%) |

|---|---|

| Dyskinesia | Variable |

| Nausea | Common |

| Diarrhea | More frequent than placebo |

| Urine Discoloration | Consistent |

Recent Research Findings

Recent studies have explored additional biological activities of entacapone beyond its role as a COMT inhibitor:

- Antioxidant Properties : Entacapone has demonstrated antioxidant activity more potent than vitamin C. It effectively scavenges reactive oxygen species (ROS), which could contribute to neuroprotection in PD .

- Gut Microbiota Interaction : A pilot study indicated that entacapone may alter gut microbiota composition, potentially leading to gastrointestinal side effects. This highlights the need for further investigation into its impact on gut health and overall patient comfort .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDDOLQEZBJWFZ-LZCJLJQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166871 | |

| Record name | Entacapone acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160391-70-8 | |

| Record name | Entacapone acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entacapone acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTACAPONE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.